molecular formula C8H9ClN2 B2659068 2-Chloro-5,6,7,8-tetrahydroquinazoline CAS No. 81532-76-5

2-Chloro-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2659068
CAS No.: 81532-76-5
M. Wt: 168.62
InChI Key: OWQMLYNISASSPM-UHFFFAOYSA-N
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Description

2-Chloro-5,6,7,8-tetrahydroquinazoline is a heterocyclic organic compound with the molecular formula C8H9ClN2. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6,7,8-tetrahydroquinazoline typically involves the reaction of 2-aminobenzylamine with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted quinazoline derivatives.

    Oxidation Reactions: Quinazolinone derivatives.

    Reduction Reactions: Tetrahydroquinazoline derivatives.

Scientific Research Applications

2-Chloro-5,6,7,8-tetrahydroquinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: Used in the synthesis of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Chloro-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A parent compound with a similar structure but without the chlorine atom.

    Quinazolinone: An oxidized derivative with a carbonyl group at the 4-position.

    Tetrahydroquinazoline: A reduced derivative without the chlorine atom.

Uniqueness

2-Chloro-5,6,7,8-tetrahydroquinazoline is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for the development of new pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-chloro-5,6,7,8-tetrahydroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-8-10-5-6-3-1-2-4-7(6)11-8/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQMLYNISASSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=NC=C2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81532-76-5
Record name 2-chloro-5,6,7,8-tetrahydroquinazoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 1 g of 2-hydroxy-5,6,7,8-tetrahydroquinazoline and 0.1 g of diethylaniline in 10 mL of phosphorus oxychloride is refluxed for 2 h, and subsequently cooled and concentrated. The residue is taken up in chloroform and washed with excess 3 N NaOH solution. The organic layer is dried and concentrated to provide 2-chloro-5,6,7,8-tetrahydroquinazoline (1.1 g) as an orange solid.
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10 mL
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Synthesis routes and methods III

Procedure details

2, 4-Dichloro-5,6,7,8-tetrahydroquinazoline (4 g) is dissolved in 50 mL of methylene chloride and the resulting solution covered with 9% NH4OH in saturated brine. Zinc (4 g) is added and the resulting mixture gently refluxed overnight. After filtration through celite, the organic layer is washed with water, dried and concentrated.
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4 g
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50 mL
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